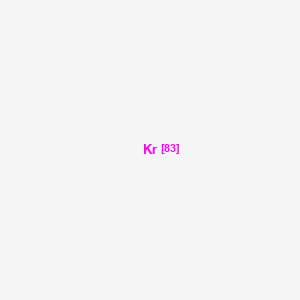
krypton-83
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Krypton-83 is an isotope of the noble gas krypton, which is represented by the symbol Kr and has an atomic number of 36. This compound is one of the stable isotopes of krypton, with a mass number of 83. It is colorless, odorless, and tasteless, like other noble gases. This compound is notable for its applications in scientific research, particularly in the fields of magnetic resonance imaging (MRI) and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Krypton-83 can be obtained through the process of air liquefaction and fractional distillation. This method involves cooling air to very low temperatures to liquefy it, followed by the separation of its components based on their boiling points. Krypton is isolated from the air, and this compound is then separated from other isotopes of krypton using cryogenic distillation .
Industrial Production Methods
In industrial settings, this compound is produced as a byproduct of the separation of air into its primary components, such as nitrogen and oxygen. The process involves the use of large-scale cryogenic distillation units that can efficiently separate krypton from other gases. The this compound isotope is then further purified using additional cryogenic techniques .
Chemical Reactions Analysis
Types of Reactions
Krypton-83, like other noble gases, is generally inert and does not readily form chemical compounds. it can react with highly electronegative elements under specific conditions. One of the most well-known reactions is the formation of krypton difluoride (KrF₂) when krypton reacts with fluorine at very low temperatures and under the influence of an electric discharge or X-rays .
Common Reagents and Conditions
Fluorine (F₂): Krypton reacts with fluorine to form krypton difluoride.
Major Products
Scientific Research Applications
Krypton-83 has several important applications in scientific research:
Magnetic Resonance Imaging (MRI): Hyperpolarized this compound is used as a contrast agent in MRI to enhance the imaging of airways and other structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: this compound is used in NMR spectroscopy to study the properties of materials and surfaces.
Materials Science: This compound is used to investigate the homogeneity of surface grafting, coating, and the spatial fluctuations of surface-to-volume ratios in porous media.
Mechanism of Action
The mechanism by which krypton-83 exerts its effects in MRI and NMR is primarily based on its nuclear magnetic properties. This compound has a nuclear spin of 9/2 and a magnetic dipole moment, which makes it suitable for hyperpolarization. Hyperpolarized this compound enhances the contrast in MRI by providing a strong signal that depends on the chemical composition of the materials being imaged. The quadrupolar interactions of this compound during adsorption on material interfaces play a crucial role in its relaxation properties .
Comparison with Similar Compounds
Similar Compounds
Xenon-129 (Xe-129): Another noble gas isotope used in MRI and NMR.
Helium-3 (He-3): A stable isotope of helium used in MRI for pulmonary imaging.
Uniqueness of Krypton-83
This compound is unique due to its higher nuclear spin (9/2) compared to xenon-129 and helium-3. This higher spin allows for different relaxation properties and makes this compound particularly useful for studying surface interactions and material properties. Additionally, the quadrupolar interactions of this compound provide distinct contrast mechanisms in MRI that are not available with xenon-129 or helium-3 .
Properties
Molecular Formula |
Kr |
|---|---|
Molecular Weight |
82.91412652 g/mol |
IUPAC Name |
krypton-83 |
InChI |
InChI=1S/Kr/i1-1 |
InChI Key |
DNNSSWSSYDEUBZ-BJUDXGSMSA-N |
Isomeric SMILES |
[83Kr] |
Canonical SMILES |
[Kr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















